

Fluacrypyrim: Key Chemical & Environmental Properties

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Compound Focus: Fluacrypyrim

CAS No.: 229977-93-9

Cat. No.: S006337

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The table below summarizes available data on **fluacrypyrim**'s identity and environmental fate, which is essential for planning photodegradation studies [1].

Property	Description / Value
Chemical Group	Methoxyacrylate strobilurin acaricide/insecticide
IUPAC Name	methyl (E)-2-{ α -[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate
CAS RN	229977-93-9
Molecular Formula	C ₂₀ H ₂₁ F ₃ N ₂ O ₅
Mode of Action	Mitochondrial complex III electron transport inhibitor (IRAC MoA Class 20C)
Water Solubility (at 20 °C, pH 7)	0.344 mg/L (Low)
Octanol-Water Partition Coeff. (Log P)	4.5 (High)
Vapour Pressure (at 20 °C)	0.006 mPa (Low)

Property	Description / Value
Aqueous Photolysis DT ₅₀ (at pH 7)	26 days

General Protocol for Aqueous Photodegradation Studies

While a specific protocol for **fluacrypyrim** was not found, the following methodology can be adapted from studies on similar compounds, such as the fungicide **fluopyram** [2]. This provides a template for investigating **fluacrypyrim**'s photodegradation.

Objective: To determine the degradation kinetics of **fluacrypyrim** in water under controlled light conditions, identify its transformation products, and assess the toxicity change of the reaction mixture.

Materials and Reagents:

- **Test Substance:** **Fluacrypyrim** analytical standard.
- **Solvent Preparation:** Prepare aqueous solutions of **fluacrypyrim** in purified water. The initial concentration should be determined based on analytical detection limits (e.g., 1-10 mg/L).
- **Chemicals:** Buffer solutions to adjust pH (e.g., pH 5, 7, 9); potential catalysts or quenchers like Fulvic Acid (FA), nitrate (NO₃⁻), Fe(III) ions, and Titanium Dioxide (TiO₂).
- **Organisms:** *Vibrio fischeri* bacteria for acute toxicity bioassays.

Equipment:

- **Photoreactor:** Equipped with UV lamps ($\lambda \geq 200$ nm) or simulated sunlight sources ($\lambda \geq 290$ nm).
- **Analytical Instrumentation:** Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) for quantifying **fluacrypyrim** and identifying transformation products.
- **Luminometer:** For measuring the inhibition of luminescence in *Vibrio fischeri*.

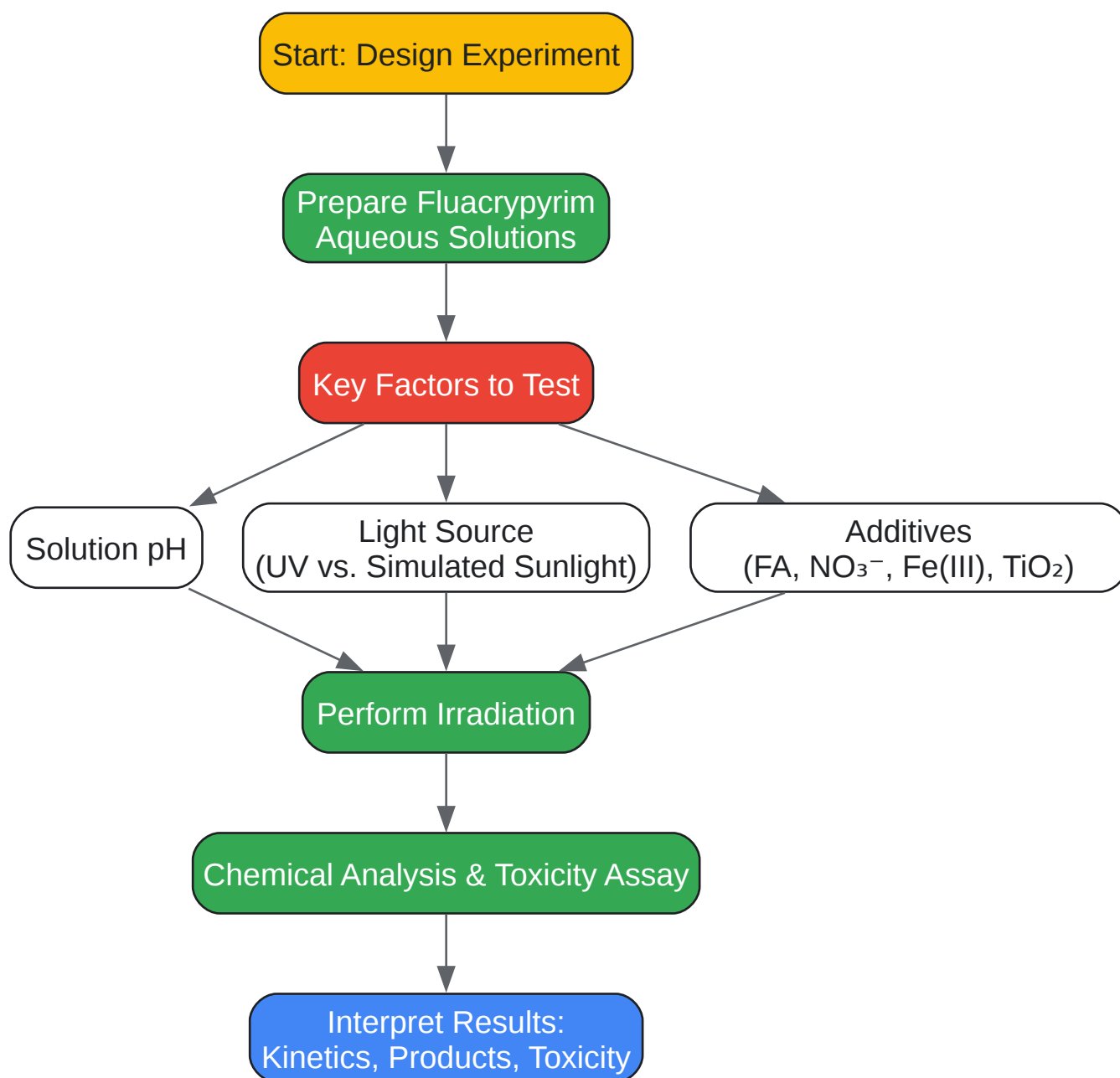
Experimental Procedure:

- **Solution Preparation:** Prepare a series of **fluacrypyrim** aqueous solutions. Vary parameters systematically:
 - **Solution pH:** Test at acidic, neutral, and alkaline conditions (e.g., 5, 7, 9).

- **Additives:** Test the impact of additives like FA (e.g., 5-20 mg/L), NO₃⁻ (e.g., 10-50 mg/L), Fe(III) (e.g., 5 mg/L), and TiO₂ (e.g., 100-500 mg/L).
- **Irradiation Experiment:**
 - Place samples in the photoreactor. Maintain a constant temperature (e.g., 25°C).
 - Expose samples to UV or simulated sunlight for a predetermined period.
 - Include **dark controls** (samples wrapped in foil) under the same conditions to account for non-photolytic degradation.
 - At regular time intervals (e.g., 0, 2, 5, 10, 24, 48 hours), withdraw aliquots from the reaction vessel for analysis.
- **Chemical Analysis:**
 - Use LC-MS/MS to quantify the remaining concentration of **fluacrypyrim** in each aliquot.
 - Use the same system to isolate and characterize the chemical structure of major transformation products based on their mass spectra.
- **Data and Kinetic Analysis:**
 - Plot the natural logarithm of **fluacrypyrim** concentration versus time. The slope of the linear regression is the apparent reaction rate constant (*k*).
 - Calculate the photolytic half-life (DT₅₀) using the formula: **DT₅₀ = ln(2) / k**.
- **Toxicity Assessment:**
 - Following standard protocols (e.g., ISO 11348), expose *Vibrio fischeri* to the original **fluacrypyrim** solution and to the irradiated samples at various time points.
 - Measure the inhibition of bacterial luminescence after a set exposure time (e.g., 30 minutes).
 - Compare the EC₅₀ values (the concentration causing 50% inhibition) over time to evaluate if degradation leads to increased or decreased toxicity.

Key Experimental Factors & Notes

The workflow for a comprehensive photodegradation and risk assessment study is visualized below. Note that the transformation products identified can sometimes be more toxic than the parent compound, a critical finding for environmental risk assessment [2].



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- **Solution pH:** Degradation rates can be pH-dependent. The study on fluopyram found the fastest degradation in neutral solutions compared to acidic or alkaline conditions [2].
- **Light Source:** The choice between UV and simulated sunlight will significantly impact the degradation rate and possibly the pathway.
- **Catalysts/Quenchers:** The presence of substances like Fe(III) ions or TiO₂ can dramatically accelerate degradation under simulated sunlight, acting as photocatalysts [2].

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References

1. Fluacrypyrim [sitem.herts.ac.uk]
2. of the novel fungicide fluopyram in aqueous... Photodegradation [link.springer.com]

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